2-Chloro-4'-fluoro-3'-methylbenzophenone CAS 59396-46-2 properties
2-Chloro-4'-fluoro-3'-methylbenzophenone CAS 59396-46-2 properties
An In-Depth Technical Guide to 2-Chloro-4'-fluoro-3'-methylbenzophenone (CAS 59396-46-2): Synthesis, Characterization, and Applications in Modern Chemistry
Introduction: The Benzophenone Scaffold in Advanced Research
In the landscape of medicinal chemistry and material science, the benzophenone core stands out as a privileged scaffold. Its rigid, diaryl ketone structure is a cornerstone in the design of numerous biologically active compounds and high-performance materials. This guide focuses on a specific, strategically substituted derivative: 2-Chloro-4'-fluoro-3'-methylbenzophenone (CAS 59396-46-2).
The deliberate placement of a chlorine atom, a fluorine atom, and a methyl group across the two phenyl rings creates a molecule with a unique electronic and steric profile. These substituents significantly modulate properties such as reactivity, lipophilicity, and metabolic stability, making this compound a valuable building block for targeted synthesis. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the logical synthesis, predictive characterization, and potential applications of this versatile chemical intermediate.
Physicochemical and Computed Properties
The foundational characteristics of 2-Chloro-4'-fluoro-3'-methylbenzophenone are essential for planning its use in synthetic applications. While extensive experimental data for this specific isomer is not widely published, its core properties can be reliably identified.
| Property | Value | Source |
| CAS Number | 59396-46-2 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₀ClFO | [1][3] |
| Molecular Weight | 248.68 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2Cl | |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | (Predicted) Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water |
Synthesis and Mechanistic Insights
The construction of unsymmetrical benzophenones is most commonly achieved via the Friedel-Crafts acylation, a robust method for forming aryl-aryl ketone linkages.[5][6] The primary challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the electrophilic aromatic substitution.
Retrosynthetic Analysis and Strategy
A logical approach involves the acylation of a substituted aromatic ring with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The most strategically sound pathway for synthesizing 2-Chloro-4'-fluoro-3'-methylbenzophenone is the reaction of 2-chlorobenzoyl chloride with 3-fluorotoluene .
Causality of this choice: The directing effects of the substituents on 3-fluorotoluene guide the incoming electrophile. The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. The position para to the methyl group is the most sterically accessible and electronically activated site for acylation, leading to the desired product. Alternative routes, such as acylating chlorobenzene with a 4-fluoro-3-methylbenzoyl chloride, would likely yield a more complex mixture of isomers, complicating purification.
Proposed Synthesis Workflow
The following workflow outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: Proposed workflow for the synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reactor Setup: Under an inert atmosphere (e.g., nitrogen), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
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Initial Charging: Charge the flask with anhydrous dichloromethane (DCM, 5 mL per 1 mmol of limiting reagent) and 3-fluorotoluene (1.2 equivalents). Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.
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Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) to the stirred solution in small portions, ensuring the internal temperature does not exceed 10 °C. Rationale: AlCl₃ is highly reactive with atmospheric moisture and its reaction with the solvent is exothermic.
-
Acylating Agent Addition: Dissolve 2-chlorobenzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion without promoting side reactions.
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Reaction Quenching: Cool the flask back to 0 °C and very slowly pour the reaction mixture into a separate beaker containing crushed ice and a small amount of concentrated hydrochloric acid. Stir vigorously until the dark color dissipates. Rationale: This hydrolyzes the aluminum chloride complexes and protonates the ketone, making it soluble in the organic layer.
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Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Rationale: The acid wash removes residual aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes excess water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Chloro-4'-fluoro-3'-methylbenzophenone.
The Underlying Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[7][8] The Lewis acid catalyst is essential for generating the highly reactive acylium ion electrophile.
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized product is critical. The following table outlines the expected spectroscopic signatures for 2-Chloro-4'-fluoro-3'-methylbenzophenone.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region (7.0-8.0 ppm): A complex pattern of multiplets corresponding to the 7 aromatic protons. Protons on the 2-chlorophenyl ring will show distinct splitting, as will the protons on the trisubstituted 4-fluoro-3-methylphenyl ring.- Methyl Region (~2.3 ppm): A singlet corresponding to the 3 protons of the methyl group. |
| ¹³C NMR | - Carbonyl Carbon (~195 ppm): A single peak for the ketone carbon, characteristic of benzophenones.- Aromatic Carbons (115-140 ppm): Multiple peaks corresponding to the 12 aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant (J-coupling).- Methyl Carbon (~20 ppm): A single peak for the methyl carbon. |
| IR Spectroscopy | - C=O Stretch (~1660 cm⁻¹): A strong, sharp absorption band characteristic of an aryl ketone.- C-Cl Stretch (~750 cm⁻¹): A moderate absorption in the fingerprint region.- C-F Stretch (~1230 cm⁻¹): A strong absorption band.- Aromatic C-H Stretch (~3000-3100 cm⁻¹): Weak to moderate bands. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 248, with a characteristic M+2 isotope peak (~33% intensity of M⁺) due to the presence of ³⁷Cl. |
Rationale: These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups present in the molecule. For definitive structural confirmation, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.
Applications and Future Research Directions
As a functionalized benzophenone, 2-Chloro-4'-fluoro-3'-methylbenzophenone is not an end-product but a valuable intermediate. Its utility stems from the ability to further modify its structure.
-
Drug Discovery: Halogenated benzophenones are key scaffolds in the development of various therapeutic agents.[9][10] The chlorine and fluorine atoms provide sites for metabolic blocking and can enhance binding affinity through halogen bonding. The ketone can be reduced to an alcohol or serve as a handle for further derivatization, making this compound a promising starting point for libraries targeting cancer, inflammation, or neurodegenerative diseases.[9]
-
Material Science: The benzophenone core is a well-known photoinitiator.[9] This derivative could be explored in the formulation of UV-curable coatings, inks, and adhesives, where its specific substitution pattern might fine-tune absorption spectra and curing efficiency.
-
Organic Synthesis: It serves as a building block for more complex molecular architectures through reactions targeting the ketone or through cross-coupling reactions at the C-Cl bond.
Safety and Handling
While toxicological properties for this specific compound have not been fully investigated, it should be handled with the care afforded to all laboratory chemicals.[2] The following precautions are based on data from structurally related compounds.[11][12][13]
| Hazard Category | Description and Handling Precautions |
| Eye Irritation | Causes serious eye irritation. Action: Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[11] |
| Skin Irritation | Causes skin irritation. Action: Wear nitrile gloves and a lab coat. Wash skin thoroughly with soap and water after handling.[11][12] |
| Inhalation | May cause respiratory irritation. Action: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[12][14] |
| Ingestion | May be harmful if swallowed. Action: Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical advice.[11] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13] |
References
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- 2-Chloro-4'-fluoro-3'-methylbenzophenone. (n.d.). Matrix Scientific.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Sourcing 2-Chloro-4'-fluorobenzophenone: A Key Intermediate for Pharma & Materials. (2026). Ningbo Inno Pharmchem Co.,Ltd.
- Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (2017). The Royal Society of Chemistry.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
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- SAFETY DATA SHEET. (2024). Fisher Scientific.
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- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
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- Synthesis of fluorinated benzophenones and phenylcoumarins. (n.d.). ResearchSpace@UKZN.
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- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. (2025). Request PDF.
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- The Versatile Scaffold: 3,4-Dichloro-4'-fluorobenzophenone as a Cornerstone in Modern Drug Discovery. (2025). Benchchem.
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